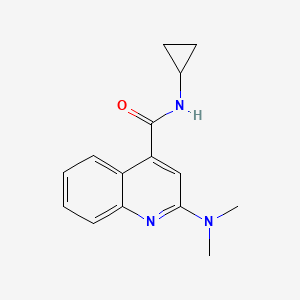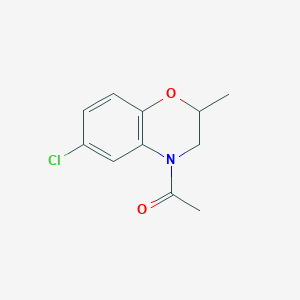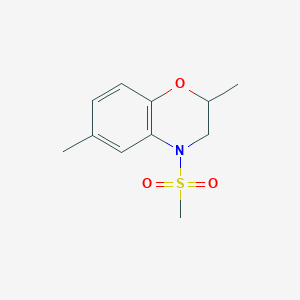![molecular formula C11H14N4O3S B7548969 N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)
N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine, also known as MPPG, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 3 (mGluR3). It is a small molecule compound that has shown promise in various scientific research applications, particularly in the study of neurological disorders and addiction.
Mécanisme D'action
N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine acts as a competitive antagonist of mGluR3, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. By blocking the activation of mGluR3, N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine inhibits the release of glutamate, which is a key neurotransmitter involved in various physiological processes. This results in a reduction in excitatory neurotransmission and modulation of synaptic plasticity.
Biochemical and Physiological Effects:
N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of synaptic plasticity, and reduction in neuronal excitability. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine has several advantages for use in laboratory experiments, including its high potency and selectivity for mGluR3, which allows for precise modulation of glutamate neurotransmission. However, N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine has some limitations, including its low solubility in water and its potential to interact with other receptors, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine in scientific research, including the investigation of its potential therapeutic applications in various neurological disorders, the development of more potent and selective mGluR3 antagonists, and the exploration of its role in synaptic plasticity and neurodegeneration. Additionally, the use of N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Méthodes De Synthèse
N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one with ethyl acetoacetate to form 5-oxo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-2-carboxylic acid. This intermediate is then reacted with propyl iodide to form 5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-2-carboxylic acid, which is further reacted with N-methyl glycine to form N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine.
Applications De Recherche Scientifique
N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, depression, and addiction. It has been shown to modulate glutamate neurotransmission, which is involved in the pathophysiology of these disorders. N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine has also been used in preclinical studies to investigate the role of mGluR3 in addiction and relapse behavior.
Propriétés
IUPAC Name |
2-[methyl-(5-oxo-7-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-3-4-7-5-8(16)15-10(12-7)19-11(13-15)14(2)6-9(17)18/h5H,3-4,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJOQXJBNFIOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)SC(=N2)N(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
![1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one](/img/structure/B7548912.png)
![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)
methanone](/img/structure/B7548929.png)

![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)


![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)

